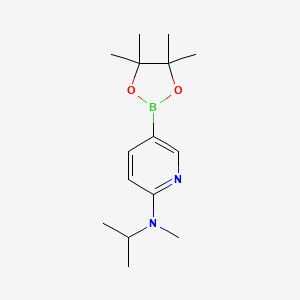
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid
Overview
Description
The compound is also known as ({N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl}amino)methyl acetate .
Molecular Structure Analysis
The molecular formula of the compound is C19H19NO5 . The IUPAC name is 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]acetic acid . The InChI and SMILES strings are also available .
Scientific Research Applications
Synthesis and Modification
- The reactions of 9-aminofluorene derivatives, which are structurally similar to the compound , have been studied for the formation of various derivatives including N-carbethoxy derivatives and substituted ammonium carbamates (Neish, 2010).
- A method for the preparation of enantiomerically pure Fmoc-protected amino acids from N-[N'-(Fmoc)amino]acylsultams has been developed (Oppolzer & Lienard, 1992).
- The synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids has been reported (Ellmerer-Müller et al., 1998).
Application in Peptide Synthesis
- The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been described. These methods are suitable for large-scale preparation and have been fully characterized (Šebesta & Seebach, 2003).
- Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared for the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Advanced Chemical Syntheses
- A novel PPAR α/γ dual agonist was synthesized using a stereoselective synthesis approach, showcasing the potential of this chemical class in the development of potent agents (Qian et al., 2015).
- The use of the Fmoc (Fluoren-9-ylmethoxycarbonyl) group as a protective group in the synthesis of peptides, especially for ‘difficult sequences’, highlights its utility in peptide chemistry (Johnson et al., 1993).
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-methylsulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-29(26,27)22(12-19(23)24)11-10-21-20(25)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSKDGKSEBRUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)methylsulfonamido)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)







